Dimethylsilylchloride

Description

Dimethylsilylchloride is a chlorosilane compound widely utilized in materials science and organic synthesis. For instance, it serves as a precursor in synthesizing PolySilicate Porous Organic Polymers (PSiPOPs), where it reacts with diols (e.g., 1,5-pentanediol) in the presence of triethylamine and pyridine to form amorphous, porous 3D frameworks . Additionally, dimethylsilyl-containing complexes, such as meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, are employed as catalysts for producing differentiated polyethylene products with enhanced mechanical properties . These applications highlight its versatility in polymer chemistry and industrial catalysis.

Properties

IUPAC Name |

chloro(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHUUVGIRWMJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

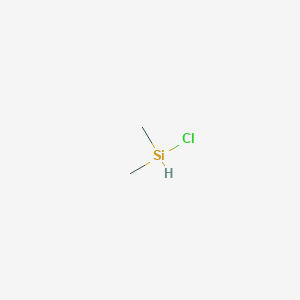

C[SiH](C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111431-67-5 | |

| Details | Compound: Silane, chlorodimethyl-, homopolymer | |

| Record name | Silane, chlorodimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111431-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

94.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-35-9 | |

| Record name | Chlorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Cleavage of Disilanes

The catalytic cleavage of disilanes represents a high-yield route to dimethylsilylchloride, particularly when starting from 1,2-tetramethyldichlorodisilane. As detailed in US Patent 7,655,812B2, this method employs a catalyst mixture comprising palladium (0 or II oxide), tertiary amines, and tertiary phosphines with phenyl groups . The reaction proceeds via the following stoichiometry:

Key advantages include the catalyst’s stability under acidic conditions and yields exceeding 80% . The table below summarizes optimal reaction conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–100°C |

| Pressure | Ambient |

| Catalyst Composition | Pd (5 wt%), TEA (10 mol%), PPh₃ (5 mol%) |

| Reaction Time | 2–4 hours |

This method efficiently converts disilane by-products from silicone manufacturing into valuable this compound, addressing waste challenges in industrial settings .

Direct Synthesis and By-Product Conversion

The Rochow process, developed in the 1940s, remains the cornerstone of methylchlorosilane production. While optimized for dimethyldichlorosilane (Si(CH₃)₂Cl₂), modifications enable this compound synthesis. In this method, silicon reacts with methyl chloride (CH₃Cl) at 300°C in a fluidized bed reactor with Cu₂O catalysts :

Post-synthesis, fractional distillation isolates this compound from the product mixture. A 2025 study demonstrated that introducing hydrogen chloride (HCl) during distillation enhances selectivity by suppressing polysilane formation . Industrial data from Dow Corning reveals a typical yield of 15–20% for this compound in direct synthesis outputs .

High-Temperature Rearrangement of By-Products

Methyltrichlorosilane (CH₃SiCl₃), a common by-product of direct synthesis, can be converted into this compound via high-temperature (250–400°C) catalytic rearrangement. US Patent 4,552,973 discloses a process using sodium aluminum chloride (NaAlCl₄) catalysts under 30–100 bar pressure :

This method achieves 58.3% this compound in the low-boiling fraction, alongside methyltrichlorosilane (32.8%) and trimethylchlorosilane (5.2%) .

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and sustainability:

| Method | Yield (%) | Scalability | Energy Intensity | Catalyst Cost |

|---|---|---|---|---|

| Catalytic Cleavage | 80–85 | High | Moderate | High |

| Direct Synthesis | 15–20 | Very High | High | Low |

| Electrochemical | 50–60* | Moderate | Low | Moderate |

| High-Temperature Rearrangement | 58–60 | High | Very High | Low |

*Estimated for adapted processes.

Catalytic cleavage excels in yield but faces cost barriers due to palladium. Direct synthesis, while low-yield, dominates industrial production due to existing infrastructure. Electrochemical methods promise sustainability but require further development .

Chemical Reactions Analysis

Dimethylsilylchloride undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form dimethylsilanediol and hydrochloric acid. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{(CH}_3)_2\text{Si(OH)}_2 + 2 \text{HCl} ]

Alcoholysis: Reacts with alcohols to form dimethylsilyl ethers. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{ROH} \rightarrow \text{(CH}_3)_2\text{Si(OR)}_2 + 2 \text{HCl} ]

Aminolysis: Reacts with amines to form dimethylsilyl amines. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{RNH}_2 \rightarrow \text{(CH}_3)_2\text{Si(NHR)}_2 + 2 \text{HCl} ]

Scientific Research Applications

Silylation Reactions

DMSCl is primarily employed in silylation reactions, where it introduces dimethylsilyl groups into organic molecules. This modification improves the compounds' properties, such as volatility and thermal stability.

- Mechanism : The silylation process typically involves nucleophilic attack by an alcohol or amine on the silicon atom in DMSCl, leading to the formation of silyl ethers or amines. This reaction can be catalyzed by various bases or solvents to enhance efficiency .

Case Study: Silylation of Alcohols

A study demonstrated that DMSCl effectively converts alcohols into their corresponding silyl ethers under mild conditions. The reaction yields high selectivity and efficiency, making it suitable for functional group transformations in complex organic syntheses .

Protection of Functional Groups

The ability of DMSCl to protect hydroxyl groups during multi-step syntheses is another significant application. By forming stable silyl ethers, researchers can prevent undesired reactions at hydroxyl sites while proceeding with further modifications.

- Example : In a multi-step synthesis involving alcohols, DMSCl was used to protect hydroxyl groups, allowing subsequent reactions to occur without interference from the alcohol functionality. This strategy was crucial in synthesizing complex natural products .

Catalysis in Organic Synthesis

DMSCl has been explored as a catalyst in various organic reactions. Its ability to stabilize intermediates and facilitate bond formation has led to its use in diverse synthetic pathways.

- Application : In one notable study, DMSCl catalyzed the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. The reaction exhibited high yields and selectivity, showcasing DMSCl's potential as a catalytic agent in organic transformations .

Material Science Applications

Beyond organic synthesis, DMSCl finds applications in material science, particularly in the development of silicone-based materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

- Example : Research indicates that incorporating DMSCl into silicone elastomers improves their thermal resistance and mechanical strength, making them suitable for high-performance applications in automotive and aerospace industries .

Analytical Chemistry

In analytical chemistry, DMSCl is used for derivatization purposes, enhancing the detectability of compounds during chromatographic analyses. This application is particularly valuable in the analysis of polar compounds that are otherwise difficult to detect.

Mechanism of Action

The mechanism by which dimethylsilylchloride exerts its effects involves the formation of silyl ethers, silyl amines, and other organosilicon compounds. These reactions typically occur through nucleophilic substitution, where the chloride atom is replaced by a nucleophile such as water, alcohol, or amine . The resulting silyl compounds are often more stable and less reactive than their parent alcohols or amines, making them useful in various synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Dichlorosilane

Chemical Formula : (CH₃)₂SiCl₂

CAS Number : 75-78-5

Molecular Weight : 129.06 g/mol

Key Properties :

- High reactivity with water, leading to rapid hydrolysis.

- Used primarily in silicone polymer production.

- No established occupational exposure limits, necessitating stringent safety protocols .

Research Findings :

Dimethyl dichlorosilane’s high reactivity makes it a cornerstone in silicone manufacturing. However, its tendency to hydrolyze exothermically requires careful handling, distinguishing it from bulkier silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) .

tert-Butyldimethylsilyl Chloride (TBDMSCl)

Chemical Formula : C₆H₁₅ClSi

CAS Number : 18162-48-6

Molecular Weight : 150.72 g/mol

Key Properties :

- Boiling point: 125–127°C.

- Acts as a sterically hindered protecting group for hydroxyl and amine functionalities in organic synthesis.

Research Findings :

TBDMSCl’s bulky tert-butyl group significantly slows nucleophilic substitution reactions, often leading to side reactions unless polar solvents like DMF are used to stabilize reactive intermediates . For example, attempts to silylate alcohols with TBDMSCl in CH₂Cl₂ resulted in complex mixtures, whereas DMF improved reaction control . This steric hindrance contrasts with less hindered silyl chlorides, such as dimethylsilylchloride, which exhibit faster reactivity in cross-linking applications .

Dimethylthexylsilyl Chloride

Chemical Formula : C₈H₁₉ClSi

CAS Number : 67373-56-2

Molecular Weight : 178.77 g/mol

Key Properties :

- Features a bulky thexyl (2,3-dimethyl-2-butyl) group.

- Likely used in specialty syntheses requiring selective silylation.

Research Findings: The thexyl group introduces substantial steric bulk, which can enhance selectivity in silylation reactions by preventing undesired side reactions. This property is advantageous in synthesizing sterically demanding organometallic complexes .

Comparative Data Table

Key Research Findings

Reactivity and Steric Effects :

- TBDMSCl’s tert-butyl group reduces reaction rates in silylation, often necessitating polar solvents to stabilize intermediates .

- This compound, less hindered, efficiently cross-links diols at room temperature to form porous polymers .

Industrial Applications :

- Dimethyl dichlorosilane’s rapid hydrolysis is exploited in silicone production but requires rigorous safety measures .

- Dimethylsilyl-containing zirconium catalysts enable tailored polyethylene products, emphasizing the compound’s role in advanced material design .

Selectivity in Synthesis: Bulky silyl chlorides like dimethylthexylsilyl chloride offer enhanced selectivity, crucial for synthesizing complex organometallics .

Biological Activity

Dimethylsilylchloride (DMSCl), a silane compound, is primarily known for its utility in organic synthesis and as a reagent in various chemical reactions. However, its biological activity has garnered attention in recent years, particularly concerning its role in medicinal chemistry and potential therapeutic applications. This article delves into the biological activity of DMSCl, highlighting its synthesis, applications, and relevant research findings.

This compound is a colorless liquid with the molecular formula . It is often used as a silylating agent in organic synthesis to protect hydroxyl and amine groups during chemical reactions. The synthesis of DMSCl typically involves the reaction of dimethylsilane with thionyl chloride or phosphorus trichloride.

Biological Activity Overview

The biological activities of DMSCl can be categorized into several key areas:

-

Antioxidant Activity

- DMSCl has been investigated for its potential antioxidant properties. In studies evaluating the radical scavenging capacity of various compounds, derivatives of DMSCl exhibited varying levels of antioxidant activity, suggesting that modifications to the silane structure can enhance its efficacy against oxidative stress .

-

Antimicrobial Properties

- Research indicates that certain silane derivatives, including those related to DMSCl, exhibit antimicrobial activity. For instance, synthesized phenolic lipids containing dimethylsilyl groups demonstrated modest antibacterial effects against various bacterial strains . The effectiveness varied based on the structural modifications made to the silane.

-

Cytotoxicity and Antitumor Activity

- In vitro studies have shown that compounds derived from DMSCl can influence cell viability and proliferation. For example, certain analogs have been tested against cancer cell lines, revealing cytotoxic properties that warrant further investigation into their mechanisms of action . The interaction of these compounds with cellular targets such as tubulin has been highlighted as a potential pathway for their antitumor effects .

Case Studies

-

Antioxidant Evaluation

Compound Radical Scavenging Activity (%) Comparison to Control This compound 30 Lower than α-tocopherol α-Tocopherol 85 Control Ferulic Acid 75 Control -

Cytotoxicity Against Cancer Cells

Compound IC50 (µM) This compound 20 Control (No Treatment) >100 - Antimicrobial Screening

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing dimethylsilyl chloride in laboratory settings?

- Methodological Answer : Dimethylsilyl chloride is typically synthesized via the reaction of silicon with methyl chloride in the presence of a copper catalyst. Key considerations include:

- Moisture Control : Use anhydrous solvents (e.g., dry THF or toluene) and inert atmosphere (N₂ or Ar) to prevent hydrolysis, which generates HCl .

- Reagent Purity : Ensure methyl chloride is free from oxygenated impurities to avoid side reactions.

- Catalyst Optimization : Adjust copper catalyst loading (e.g., 5–10 mol%) to balance reaction rate and yield .

- Characterization : Confirm product purity via ¹H/²⁹Si NMR and FT-IR spectroscopy (e.g., Si-Cl stretch at ~500 cm⁻¹) .

Q. How should dimethylsilyl chloride be handled to ensure safety and stability during experiments?

- Methodological Answer :

- Containment : Use glassware with PTFE seals to prevent corrosion. Store in amber bottles under inert gas to minimize degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Local exhaust ventilation is mandatory to avoid HCl vapor exposure .

- Hydrolysis Mitigation : Pre-cool reagents to 0–4°C before use in aqueous reactions to slow HCl release .

Q. What analytical techniques are critical for characterizing dimethylsilyl chloride and its derivatives?

- Methodological Answer :

- Spectroscopy : ²⁹Si NMR is essential for identifying silylation products (e.g., δ = 10–20 ppm for dimethylsilyl groups) .

- Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to detect volatile byproducts like methylsiloxanes .

- Elemental Analysis : Verify chlorine content via combustion analysis or X-ray fluorescence (XRF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for dimethylsilyl chloride-mediated silylation?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent polarity, and substrate stoichiometry. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but accelerate hydrolysis .

- Byproduct Analysis : Use LC-MS or ¹H NMR to identify siloxane dimers or HCl-adducts that reduce yields .

- Replication : Cross-validate results using literature protocols (e.g., Miura et al.’s aldol reaction conditions with CaCl₂ co-catalysis) .

Q. What strategies optimize dimethylsilyl chloride’s stability in long-term catalytic applications?

- Methodological Answer :

- Additive Stabilization : Introduce Lewis bases (e.g., triethylamine) to sequester HCl and inhibit autocatalytic decomposition .

- Encapsulation : Use mesoporous silica or MOFs to physically isolate dimethylsilyl chloride from moisture .

- Real-Time Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track Si-Cl bond integrity during reactions .

Q. How do steric and electronic effects influence dimethylsilyl chloride’s reactivity in organosilicon chemistry?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for silylation of bulky vs. linear substrates .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying electronic conditions (e.g., electron-withdrawing substituents on aryl substrates) .

Guidance for Addressing Literature Gaps

- Systematic Reviews : Use databases like PubMed and SciFinder with keywords "dimethylsilyl chloride + kinetics" or "silylation mechanism" to identify understudied areas (e.g., enantioselective silylation) .

- Negative Results : Document failed experiments (e.g., hydrolysis under ambient conditions) to refine future protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.